molecular formula C8H8F3NOS B13592228 Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone

Cat. No.: B13592228
M. Wt: 223.22 g/mol
InChI Key: YFKQAALLEKQHEU-UHFFFAOYSA-N
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Description

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an imino and sulfanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino and sulfanone groups can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its trifluoromethyl, imino, and sulfanone groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imino and sulfanone groups provide reactive sites for various chemical transformations and biological interactions .

Properties

Molecular Formula

C8H8F3NOS

Molecular Weight

223.22 g/mol

IUPAC Name

imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane

InChI

InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3

InChI Key

YFKQAALLEKQHEU-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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